molecular formula C47H74O18 B1207543 Tarasaponin II CAS No. 155836-04-7

Tarasaponin II

Cat. No. B1207543
M. Wt: 927.1 g/mol
InChI Key: DPXMETKXNWBGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tarasaponin II is a triterpene saponin. Saponins are bitter-tasting, usually toxic plant-derived organic chemicals that have a foamy quality when agitated in water . They are widely distributed but found particularly in soapwort (genus Saponaria), a flowering plant, the soapbark tree (Quillaja saponaria), and soybeans (Glycine max L.) .


Synthesis Analysis

The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid saponin biosynthesis related genes have been discovered which can help boost the molecular research in this biosynthetic pathway .


Molecular Structure Analysis

Saponins are classified mainly into steroid and triterpenoid glycosides based on the structure of the hydrophobic aglycone unit . The sapogenin of triterpenoid saponins is a triterpenoid derivative composed of 30 carbon atoms and a basic skeleton of six isoprene units .

Scientific Research Applications

1. Tarasaponin II in Traditional Medicine

Tarasaponin II, identified as a component in various plants, has been traditionally used in medicine. For instance, tarasaponins, including Tarasaponin II, are found in the root bark of Aralia elata and are characterized by their unique chemical structures. These compounds have been traditionally used in folk medicine for various purposes, such as treating neurasthenia, rheumatism, diabetes, hepatitis virus, and stomach spasms in countries like China, Japan, and Russia (Wang et al., 2003).

2. Tarasaponin II in Anti-Inflammatory Research

Research on Araliasaponin II, which is closely related to Tarasaponin II, shows anti-inflammatory properties. A study revealed that Araliasaponin II inhibits the production of nitric oxide and prostaglandin E2, and reduces the expression of inflammatory markers in murine macrophages. This suggests that compounds like Tarasaponin II may have potential anti-inflammatory applications (Seo et al., 2017).

3. Environmental Applications

Interestingly, the core of Artocarpus odoratissimus (Tarap), which may contain compounds similar to Tarasaponin II, has shown potential in environmental applications. It has been used for the biosorption of cadmium(II) and copper(II) ions from aqueous solutions, indicating a possible role for Tarasaponin II or similar compounds in environmental remediation (Lim et al., 2012).

Future Directions

Saponins, including Tarasaponin II, are gaining attention in cancer chemotherapy . Despite the extensive research and significant anticancer effects of saponins, there are currently no known FDA-approved saponin-based anticancer drugs . Future research is likely to focus on overcoming limitations such as toxicity and drug-likeness properties .

properties

CAS RN

155836-04-7

Product Name

Tarasaponin II

Molecular Formula

C47H74O18

Molecular Weight

927.1 g/mol

IUPAC Name

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-38-31(53)28(50)23(49)20-60-38)34(33(55)35(64-40)37(56)57)63-39-32(54)30(52)29(51)24(19-48)61-39/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)

InChI Key

DPXMETKXNWBGRI-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C

melting_point

227-230°C

Other CAS RN

121521-92-4

physical_description

Solid

synonyms

elatoside A
oleanolic acid 3-O-((xylopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid

Origin of Product

United States

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